5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
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Overview
Description
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride: is a chemical compound with the following structural formula:
C9H6BrClO3S
It contains a benzoyl chloride group (C₆H₅COCl) substituted with bromine (Br), chlorine (Cl), and a sulfonyl chloride (SO₂Cl) functional group. This compound is an important intermediate in organic synthesis and has various applications.
Preparation Methods
Synthetic Routes::
Bromination of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid and react it with bromine to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated compound is then chlorosulfonated using chlorosulfonic acid (SO₂ClOH) to replace one hydrogen with the chlorosulfonyl group (SO₂Cl).
Industrial Production:: Industrial production methods involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions at the sulfonyl chloride group.
Oxidation and Reduction: While the sulfonyl chloride group is stable, other functional groups can be selectively oxidized or reduced.
Acylation: It serves as an acylating agent in various reactions.
Chlorosulfonic Acid (SO₂ClOH): Used for chlorosulfonation.
Bromine (Br₂): For bromination.
Thionyl Chloride (SOCl₂): Converts the carboxylic acid group to the corresponding acid chloride.
Major Products:: The major product is the 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride itself.
Scientific Research Applications
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Investigated for potential drug development due to its reactivity and functional groups.
Materials Science: Used in the preparation of polymers and functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It can act as a reactive intermediate, participate in acylation reactions, or modify biological molecules.
Comparison with Similar Compounds
While 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other benzoyl chlorides, sulfonyl chlorides, and acylating agents.
Properties
Molecular Formula |
C8H5BrCl2O3S |
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Molecular Weight |
332.00 g/mol |
IUPAC Name |
5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3 |
InChI Key |
RMRKMHXGTUVRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Origin of Product |
United States |
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